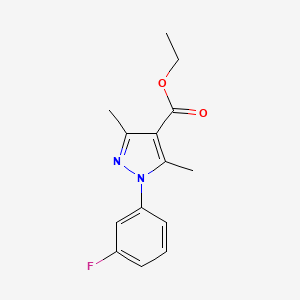

ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Beschreibung

Discovery and Early Developments

Pyrazole derivatives have a rich history dating back to the 19th century. The term "pyrazole" was coined by German chemist Ludwig Knorr in 1883, who synthesized pyrazole derivatives as potential antipyretic agents. Hans von Pechmann later developed a synthetic route using acetylene and diazomethane in 1898, establishing pyrazoles as accessible heterocycles. The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, highlighting their biological relevance.

Evolution of Substituted Pyrazoles

The substitution of pyrazole rings with electron-withdrawing or electron-donating groups significantly expanded their utility. Fluorinated aromatic substituents, such as the 3-fluorophenyl group in ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, emerged as critical modifications to enhance bioavailability and target specificity. These advancements align with modern medicinal chemistry trends, where pyrazole derivatives are leveraged for anti-inflammatory, anticancer, and antiviral applications.

Eigenschaften

IUPAC Name |

ethyl 1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2O2/c1-4-19-14(18)13-9(2)16-17(10(13)3)12-7-5-6-11(15)8-12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIZNCGDVCLPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C)C2=CC(=CC=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through a condensation process, followed by cyclization to form the pyrazole ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds often exhibit antimicrobial properties. Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate can be synthesized as a precursor for developing new antimicrobial agents. A study indicated that pyrazole derivatives could inhibit bacterial growth effectively, potentially leading to new treatments for bacterial infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. In vitro studies demonstrated that certain pyrazole compounds could reduce the production of pro-inflammatory cytokines .

Agricultural Science

Pesticide Development

this compound is being explored as a potential pesticide. The structure of pyrazoles allows them to act on specific biological pathways in pests. Studies have shown that pyrazole-based pesticides can effectively target insect growth regulators, providing a means to control pest populations while minimizing harm to beneficial insects .

Materials Science

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers. Pyrazole derivatives are known to enhance the properties of polymers due to their ability to form stable coordination complexes with metal ions. This property is particularly useful in developing materials with improved mechanical strength and thermal stability .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial activity of synthesized pyrazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential for pharmaceutical applications in treating infections. -

Pesticidal Activity Assessment

In agricultural trials, formulations containing this compound demonstrated effective pest control with minimal environmental impact compared to traditional pesticides. The compound's specificity towards target pests was highlighted as a key advantage.

Wirkmechanismus

The mechanism of action of ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Ethyl 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

- Ethyl 1-(3-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Biologische Aktivität

Ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS No. 346441-17-6) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound has the following chemical formula:

- Formula : C14H15FN2O2

- Molecular Weight : 262.28 g/mol

- IUPAC Name : this compound

The compound is characterized by a pyrazole ring substituted with a fluorophenyl group and ethyl carboxylate functionality, which is crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. The compound shows promising activity against various cancer cell lines, likely due to its interaction with specific molecular targets involved in tumor growth and survival.

Case Study : In vitro assays demonstrated that this compound inhibited the growth of human cancer cell lines with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound was tested for its ability to reduce inflammation markers in cellular models. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity Comparison

This data suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. This compound exhibited moderate antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms.

Research Findings : The compound's mechanism involves disrupting bacterial cell membranes and inhibiting key enzymes necessary for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly influence the pharmacological profile.

Key Findings :

- The presence of electron-withdrawing groups (like fluorine) enhances antitumor activity.

- Alkyl substitutions at the carboxylate position improve solubility and bioavailability.

Q & A

Q. What synthetic routes are commonly employed to synthesize ethyl 1-(3-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 3-fluorophenylhydrazine. Key steps involve keto-enol tautomerization and cyclization under reflux conditions. Post-synthesis, hydrolysis (e.g., using NaOH/EtOH) can yield carboxylic acid derivatives for further functionalization .

Q. Which spectroscopic techniques are critical for characterizing this pyrazole derivative?

- X-ray diffraction (XRD): Determines crystal system (e.g., monoclinic) and unit cell parameters, critical for confirming molecular geometry .

- FT-IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, aromatic C-F vibrations near 1250 cm⁻¹) .

- NMR (¹H/¹³C): Assigns substituent positions (e.g., methyl groups at δ ~2.3 ppm, fluorophenyl protons at δ ~7.0–7.5 ppm) .

Q. How is the purity of this compound assessed during synthesis?

Purity is validated via HPLC (reverse-phase C18 columns) and LC-MS to detect unreacted intermediates. Melting point analysis and elemental (CHNS) analysis further confirm consistency with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents minimizes ester hydrolysis .

- Catalyst use: Base catalysts (e.g., K₂CO₃) improve cyclization efficiency.

- Temperature control: Maintaining 80–100°C prevents side reactions (e.g., decarboxylation) .

- Purification: Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound from byproducts like unreacted hydrazines .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazoles?

Discrepancies often arise from:

- Substituent effects: The 3-fluorophenyl group’s electron-withdrawing nature alters binding affinity compared to non-fluorinated analogs .

- Assay variability: Standardize cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO concentration ≤0.1%) to ensure reproducibility .

- Metabolic stability: Fluorine’s impact on cytochrome P450 interactions may explain varying in vivo efficacy .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

- DFT calculations: Predict electrophilic/nucleophilic sites (e.g., Fukui indices) for regioselective modifications .

- Molecular docking: Simulate interactions with biological targets (e.g., COX-2 enzyme) to guide structural optimization .

- ADMET profiling: Estimate pharmacokinetic properties (e.g., logP ~3.2, TPSA ~50 Ų) to prioritize derivatives for synthesis .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

- Byproduct formation: At larger scales, exothermic reactions may produce thermal byproducts (e.g., dimerization products). Controlled cooling and inert atmospheres mitigate this .

- Purification bottlenecks: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.